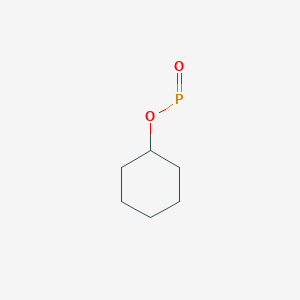
Phosphorosooxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorosooxycyclohexane is an organophosphorus compound with the molecular formula C6H11O2P It contains a cyclohexane ring bonded to a phosphorosooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorosooxycyclohexane typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H11OH+POCl3→C6H11O2P+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorosooxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to this compound hydride.
Substitution: The phosphorosooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Phosphorosooxycyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphorosooxycyclohexane involves its interaction with molecular targets such as enzymes and receptors. The phosphorosooxy group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: The parent compound from which phosphorosooxycyclohexane is derived.
Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cyclohexane ring.
Phosphorosooxytoluene: Contains a toluene ring with a phosphorosooxy group.
Uniqueness
This compound is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
676329-47-8 |
|---|---|
Fórmula molecular |
C6H11O2P |
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
phosphorosooxycyclohexane |
InChI |
InChI=1S/C6H11O2P/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
OMORXSCROSLLDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
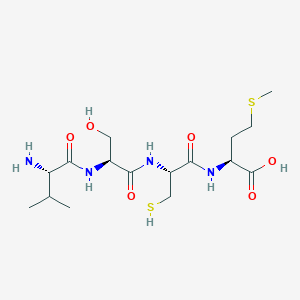
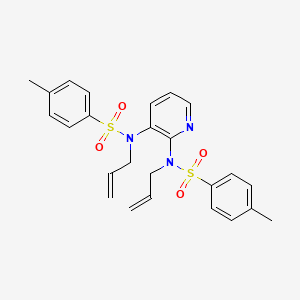
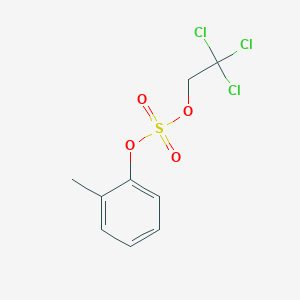
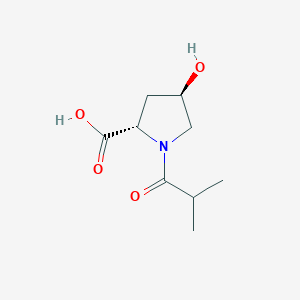
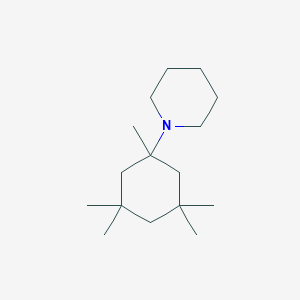
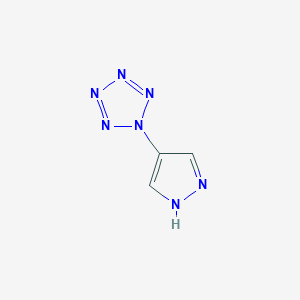
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
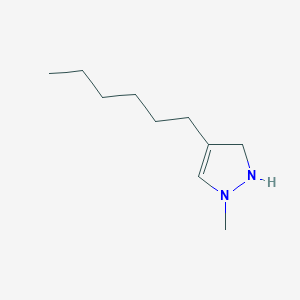
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
